Synthesis and characterization of ADONA
Synthesis and characterization of ADONA
An In-depth Technical Guide to the Synthesis and Characterization of ADONA
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADONA (Ammonium 4,8-dioxa-3H-perfluorononanoate) is a perfluoroalkyl ether carboxylic acid used as a processing aid in the manufacturing of fluoropolymers, serving as a replacement for ammonium perfluorooctanoate (APFO).[1] Its structure, containing ether linkages, is designed to offer a different environmental and toxicological profile compared to legacy long-chain per- and polyfluoroalkyl substances (PFAS).[2] This document provides a comprehensive technical overview of the synthesis and characterization of ADONA, intended for researchers and professionals in chemistry and material science. It details plausible synthetic pathways, experimental protocols for characterization, and presents key analytical data.
Chemical Identity and Physicochemical Properties
ADONA is the ammonium salt of 4,8-Dioxa-3H-perfluorononanoic acid (DONA). Its chemical structure incorporates ether oxygen atoms within the fluorinated carbon chain.[2] This structural modification is a key differentiator from linear PFAS like PFOA.[2]
Table 1: Physicochemical and Identity Data for ADONA and its Acid Form (DONA)
| Property | Value | Reference(s) |
| Compound Name | Ammonium 4,8-dioxa-3H-perfluorononanoate | [3] |
| Acronym | ADONA | [2] |
| CAS Number | 958445-44-8 | [3] |
| Molecular Formula | C₇H₅F₁₂NO₄ | [4] |
| Molecular Weight | 395.10 g/mol | [3][4] |
| IUPAC Name | Azanium;2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoate | [4] |
| Parent Acid (DONA) | 4,8-Dioxa-3H-perfluorononanoic acid | [5] |
| DONA CAS Number | 919005-14-4 | [5] |
| DONA Molecular Formula | C₇H₂F₁₂O₄ | [5] |
| DONA Molecular Weight | 378.07 g/mol | [5] |
| Melting Point | 38 °C (for a 30% aqueous solution, the range is -12 to -5 °C) | [6] |
| Boiling Point | 100-105 °C (for a 30% aqueous solution at 1013 hPa) | [6] |
| pKa | < 3 | [6] |
| Water Solubility | >5.45e-4 mol/L | [6] |
Synthesis of ADONA
Detailed synthesis protocols for ADONA are proprietary. However, based on available information and general principles of fluorochemistry, a plausible two-step synthetic pathway can be outlined.[4] The process involves the formation of the perfluoroalkyl ether backbone followed by conversion to the carboxylic acid and subsequent neutralization.
Plausible Synthesis Workflow
The synthesis likely begins with a suitable fluorinated precursor, followed by an etherification reaction and conversion to the final ammonium salt. A key industrial method for producing perfluorinated compounds is electrochemical fluorination (ECF).[7][8]
Caption: Plausible two-step synthesis of ADONA.
Experimental Protocol (Hypothetical)
This protocol is a generalized representation and has not been verified experimentally.
Step 1: Synthesis of 4,8-Dioxa-3H-perfluorononanoic acid (DONA)
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Reaction Setup: A high-pressure, corrosion-resistant reactor (e.g., Hastelloy) is charged with a suitable aprotic solvent and a base catalyst.
-
Reactant Addition: A perfluorononanoic acid precursor is added to the reactor. Hexafluoropropylene oxide (HFPO) is then carefully introduced at a controlled rate, maintaining a specific reaction temperature and pressure.
-
Reaction: The mixture is stirred for several hours to allow for the etherification reaction to proceed to completion.
-
Workup: The resulting intermediate is hydrolyzed under controlled conditions to yield the carboxylic acid, DONA.
-
Purification: The crude DONA is purified using techniques such as distillation or crystallization to remove unreacted starting materials and byproducts.
Step 2: Formation of Ammonium Salt (ADONA)
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Neutralization: Purified DONA is dissolved in deionized water.
-
Base Addition: A stoichiometric amount of ammonium hydroxide is added slowly while monitoring the pH of the solution. The reaction is typically exothermic and may require cooling.
-
Isolation: The final product, ADONA, is obtained as an aqueous solution. The concentration is adjusted as needed. For a solid product, water would be removed under reduced pressure.
Characterization of ADONA
A comprehensive characterization of ADONA is essential to confirm its identity, purity, and structure. The primary techniques employed are liquid chromatography-mass spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Characterization Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. 4,8-Dioxa-3H-perfluorononanoic acid | 919005-14-4 | Benchchem [benchchem.com]
- 3. ammonium 4,8-dioxa-3H-perfluorononanoate | C7H5F12NO4 | CID 87490983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ammonium 4,8-dioxa-3H-perfluorononanoate (958445-44-8) for sale [vulcanchem.com]
- 5. ADONA | C7H2F12O4 | CID 52915299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. turi.org [turi.org]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
